Octahydro-1H-pyrido[1,2-c][1,3]oxazepine
Overview
Description
Octahydro-1H-pyrido[1,2-c][1,3]oxazepine: is a chemical compound with the molecular formula C10H19NO[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrido[1,2-c][1,3]oxazepine typically involves multiple steps, starting with the construction of the piperidine ring[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. One common synthetic route is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions[{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure[{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-c][1,3]oxazepine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. These reactions are often used to modify the compound's structure and introduce functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
Scientific Research Applications
Chemistry: In chemistry, Octahydro-1H-pyrido[1,2-c][1,3]oxazepine serves as a versatile intermediate for the synthesis of more complex molecules[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further chemical research and development.
Biology: In biological research, this compound has been studied for its potential biological activity[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: The medicinal applications of this compound are being explored, particularly in the context of drug discovery[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its structural features make it a candidate for the development of new pharmaceuticals with potential therapeutic benefits.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with specific properties[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its derivatives may find applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which Octahydro-1H-pyrido[1,2-c][1,3]oxazepine exerts its effects depends on its specific application[_{{{CITATION{{{1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses[{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. The pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways.
Comparison with Similar Compounds
3-Methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine: A methylated derivative with similar structural features[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
1H-Pyrido[1,2-c][1,3]oxazepine: The parent compound without the octahydro modification[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI.
Uniqueness: Octahydro-1H-pyrido[1,2-c][1,3]oxazepine is unique in its structural complexity and reactivity compared to its simpler analogs[_{{{CITATION{{{_1{3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | 81684-47-1, 3-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c]1,3 ... - ECHEMI. Its octahydro modification provides additional stability and potential for diverse chemical transformations, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-8-11-7-3-5-9(10)4-1/h9H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXXNCUJJWTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2COCCCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513621 | |
Record name | Octahydro-1H-pyrido[1,2-c][1,3]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40269-84-9 | |
Record name | Octahydro-1H-pyrido[1,2-c][1,3]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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